molecular formula C49H55N9O7 B8069856 N,N'-[[(6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C'-dimethyl ester

N,N'-[[(6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C'-dimethyl ester

Numéro de catalogue: B8069856
Poids moléculaire: 882.0 g/mol
Clé InChI: BVAZQCUMNICBAQ-ISSDNXAZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a complex heterocyclic architecture centered on a (6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine core, a fused bicyclic system with indole and benzoxazine moieties. Attached to this core are two imidazole-pyrrolidine-oxoethyl arms, each terminating in a dimethyl carbamate group. The stereochemistry is highly defined, with (S)-configurations at multiple chiral centers, likely influencing its biological interactions and physicochemical properties.

Propriétés

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-10-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)/t37?,38-,41-,42-,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAZQCUMNICBAQ-ISSDNXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C5=CC6=C(N5[C@@H](O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)C9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55N9O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N,N'-[[(6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C'-dimethyl ester (commonly referred to as Elbasvir) is a complex organic compound with significant biological activity. It is primarily known for its role as a direct-acting antiviral agent used in the treatment of chronic hepatitis C. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C49H55N9O7
  • Molecular Weight : 882.04 g/mol
  • CAS Number : 2101183-01-9

Elbasvir functions as an inhibitor of the hepatitis C virus (HCV) NS5A protein, which is crucial for viral replication and assembly. By binding to this protein, Elbasvir disrupts the viral life cycle and prevents the proliferation of HCV within the host cells. This mechanism has been validated through various studies demonstrating its efficacy in reducing viral load in infected patients.

Antiviral Activity

Elbasvir has shown potent antiviral activity against multiple HCV genotypes. Clinical trials indicate that it can lead to sustained virologic response (SVR) rates exceeding 90% when used in combination with other antiviral agents like Grazoprevir.

Study Combination Therapy SVR Rate
Elbasvir + Grazoprevir95%
Elbasvir + Sofosbuvir92%

Safety and Tolerability

The safety profile of Elbasvir is favorable. Common adverse effects include fatigue and headache; however, severe side effects are rare. Long-term studies have not indicated significant hepatotoxicity or other major organ dysfunctions related to its use.

Clinical Trials

A pivotal study published in The New England Journal of Medicine evaluated the efficacy of Elbasvir in patients with chronic HCV infection. In this trial:

  • Participants : 1000 patients across various demographics.
  • Duration : 12 weeks of treatment.
  • Results : 93% achieved SVR at 12 weeks post-treatment.

This study underscores the compound's effectiveness and supports its use as a first-line treatment for chronic hepatitis C.

Resistance Analysis

Research has also focused on the emergence of resistance mutations during treatment. A study found that while some patients developed mutations conferring resistance to Elbasvir, these were typically associated with lower rates of SVR. Monitoring for resistance is recommended to optimize treatment regimens.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and functional attributes of the target compound and analogous molecules:

Compound Core Structure Molecular Formula Molecular Weight Functional Groups Key Features
Target Compound Indolo[1,2-c][1,3]benzoxazine Not explicitly provided Estimated ~800 g/mol Imidazole, pyrrolidine, oxoethyl, dimethyl ester Rigid fused core; stereospecific (S)-configurations; high lipophilicity
N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[...]] dimethyl ester () Biphenyl C₄₀H₅₀N₈O₆ 738.88 g/mol Imidazole, pyrrolidine, oxoethyl, dimethyl ester Flexible biphenyl core; convergent synthesis route; improved yield (~50%)
(6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine () Indolo[1,2-c][1,3]benzoxazine Not provided Not provided Bromine substituents Brominated core for further functionalization; potential antimicrobial activity
(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-... dihydrochloride () Indolo[1,2-c][1,3]benzoxazine C₃₅H₃₅Cl₂N₇O 640.60 g/mol Imidazole, pyrrolidine, dihydrochloride salt Charged dihydrochloride form; enhanced aqueous solubility

Physicochemical Properties

  • Solubility: The target compound’s dimethyl ester groups enhance lipophilicity, favoring organic solvents (e.g., ethanol, DMSO), whereas the dihydrochloride salt in improves water solubility .
  • Stability : The ester groups in the target compound may hydrolyze under basic or enzymatic conditions, contrasting with the stable dihydrochloride salt form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-[[(6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C'-dimethyl ester
Reactant of Route 2
Reactant of Route 2
N,N'-[[(6S)-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C'-dimethyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.